3-苯基喹啉

描述

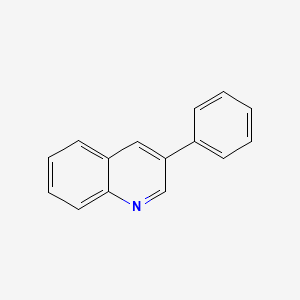

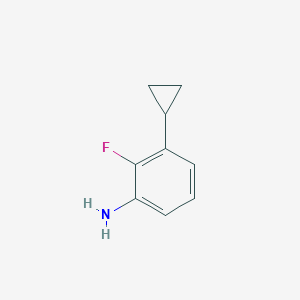

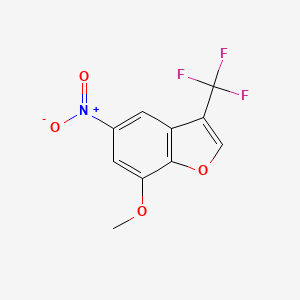

3-Phenylquinoline is a nitrogen-containing heterocyclic compound . It is a derivative of quinoline, which is a colorless hygroscopic liquid with a strong odor . The molecular formula of 3-Phenylquinoline is C15H11N .

Synthesis Analysis

The synthesis of 3-Phenylquinoline involves various methods. One of the methods includes the use of Vilsmeier-Haack reaction . Other methods involve the use of α,β-unsaturated aldehydes . The synthesis of 3-Phenylquinoline and its derivatives has been achieved using expeditious synthetic approaches .

Molecular Structure Analysis

The molecular structure of 3-Phenylquinoline consists of a benzene ring fused with a pyridine ring . The molecular weight of 3-Phenylquinoline is 205.255 Da .

Chemical Reactions Analysis

Quinoline derivatives, including 3-Phenylquinoline, have been used in various chemical reactions. These reactions include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . The reaction mechanisms often involve the formation of new bonds and the breaking of existing ones .

科学研究应用

抗肿瘤和抗癌特性

- 3-苯基喹啉衍生物,如 2-(3-氟苯基)-5-羟基-6-甲氧基喹啉-4-酮,已显示出对各种肿瘤细胞系具有显着的抑制活性,使其成为抗癌药物的潜在候选物 (Chou 等人,2010)。

- 另一项研究重点介绍了从 Galipea longiflora 的树皮中获得的生物碱提取物和 2-苯基喹啉的胃保护活性。该化合物显示出对不同模型诱导的溃疡有显着的抑制作用,表明在癌症治疗或预防中发挥作用 (Zanatta 等人,2009)。

- 各种 3-苯基-2-哌嗪基喹啉及其 3-甲基类似物的合成表明,一些具有 3-苯基基团的化合物对电休克癫痫具有有效的拮抗作用,突出了它们在治疗癌症的神经学方面的潜力 (Hino 等人,1987)。

药理作用

- 一项关于 4-苯硒代-7-氯喹啉的研究显示出潜在的抗伤害感受和抗炎作用,表明在疼痛管理和炎症性疾病中的应用 (Pinz 等人,2016)。

- 研究了吲哚喹啉药物与平行和反平行 DNA 三链体的结合,表明对某些 DNA 结构有显着的相互作用和偏好。这表明在基因治疗和分子药理学中具有潜在用途 (Riechert-Krause 等人,2013)。

分子设计和合成

- 3-芳基喹啉的设计和合成证明了它们在抑制肿瘤细胞生长中的作用,表明它们在癌症治疗药物设计中的用途 (Xiao 等人,2008)。

- 一项关于含有 4-苯基喹啉和苯甲酰肼的查耳酮类似物的合成和生物活性的研究探讨了它们的抗炎、镇痛和抗抑郁活性,这可能导致新的治疗策略 (Tan 等人,2022)。

抗菌和抗结核应用

- 对一系列 3-(芳基亚氨基)-2-苯基喹唑啉-4(3H)-酮的研究显示出对各种细菌的抗菌活性,证明了在开发新抗生素中的潜力 (Nanda 等人,2007)。

- 一项关于 4-羟基喹啉-2(1H)-酮的设计和合成的研究揭示了它们作为抗结核剂的潜力,表明在治疗结核病中的应用 (de Macedo 等人,2017)。

安全和危害

未来方向

Future research on 3-Phenylquinoline could include the development of new synthetic methods, the assessment of its toxicity and safety, and the exploration of its applications in novel fields of research and industry. The medicinal potential of quinoline and its functionalized derivatives may open a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .

属性

IUPAC Name |

3-phenylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N/c1-2-6-12(7-3-1)14-10-13-8-4-5-9-15(13)16-11-14/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKRDBXIPFYPTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60300417 | |

| Record name | 3-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1666-96-2 | |

| Record name | NSC136922 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3031076.png)

![Ethanone, 1-[4-(1-pyrenyl)phenyl]-](/img/structure/B3031078.png)

![[4-(2,2-Difluoroethoxy)phenyl]amine hydrochloride](/img/structure/B3031093.png)